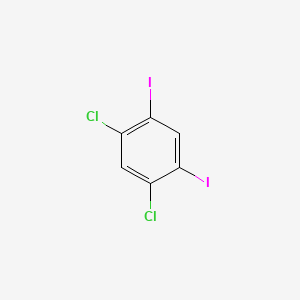

1,5-Dichloro-2,4-diiodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

1,5-Dichloro-2,4-diiodobenzene derivatives serve as key intermediates in organic synthesis, enabling the creation of structurally complex molecules. For instance, 1,2-Dibromobenzenes, similar in reactivity to dichloro-diiodobenzene derivatives, are utilized as valuable precursors for organic transformations, particularly those based on the intermediate formation of benzynes. These compounds are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their significance in constructing synthetically challenging molecules.Molecular Structure Analysis

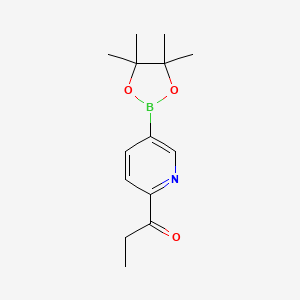

The molecular structure of this compound is based on a benzene ring with two chlorine atoms and two iodine atoms attached to it . The exact positions of these atoms on the benzene ring give the compound its unique properties and reactivity .Physical and Chemical Properties Analysis

This compound is a colorless solid with a molecular formula of C6H2Cl2I2 and a molecular weight of 307.98 g/mol. Other physical and chemical properties like boiling point, melting point, solubility, etc., are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Efficient Synthetic Methods

1,5-Dichloro-2,4-diiodobenzene derivatives serve as key intermediates in organic synthesis, enabling the creation of structurally complex molecules. For instance, 1,2-Dibromobenzenes, similar in reactivity to dichloro-diiodobenzene derivatives, are utilized as valuable precursors for organic transformations, particularly those based on the intermediate formation of benzynes. These compounds are synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations, highlighting their significance in constructing synthetically challenging molecules (Diemer, Leroux, & Colobert, 2011).

Molecular Structures and Photophysics

The study of molecular structures and their corresponding photophysics is another area where these derivatives find application. For example, the photodissociation dynamics of 1,4-diiodobenzene, a closely related compound, have been investigated using ultrafast time-resolved photoelectron spectroscopy. This research provides insights into the excited-state dynamics and dissociation pathways of the molecule, essential for understanding the photophysical properties of similar dichloro-diiodobenzene derivatives (Stankus, Zotev, Rogers, Gao, Odate, Kirrander, & Weber, 2018).

Materials Science and Engineering

In materials science, these derivatives contribute to the development of novel materials with unique properties. For instance, the synthesis of liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core containing Schiff base and amide linking units demonstrates the role of this compound derivatives in enhancing the thermal stability and fire retardant properties of materials. This research underscores the importance of structural modification in developing materials with desired functionalities (Jamain, Khairuddean, & Guan-Seng, 2020).

Hydrogen-Bonded Molecular Crystals

The engineering of hydrogen-bonded molecular crystals utilizing derivatives of hexaphenylbenzene, where substituents like those in this compound play a crucial role, showcases the application in designing porous materials. These crystals exhibit noninterpenetrated three-dimensional networks, highlighting the influence of molecular design on the development of materials with predetermined porous architectures (Maly, Gagnon, Maris, & Wuest, 2007).

Safety and Hazards

Propiedades

IUPAC Name |

1,5-dichloro-2,4-diiodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2I2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVOFSZJJSCZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2I2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2872547.png)

![(Z)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2872551.png)

![2-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B2872552.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)

![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)

![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)